Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is a chemical compound with a complex structure that finds applications in various scientific research fields.
Mechanism of Action
Target of Action
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is a complex compound with potential therapeutic applicationsFor instance, derivatives of piperazine, a component of the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the use of trifluoroacetic acid to remove protective groups, followed by a reaction with acyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme interactions and cellular processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that may not be possible with simpler compounds.
Properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-14-9-12(15-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWNQCKJNZITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.